Romifidin-d4-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

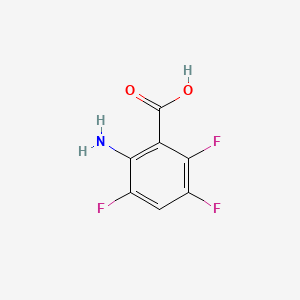

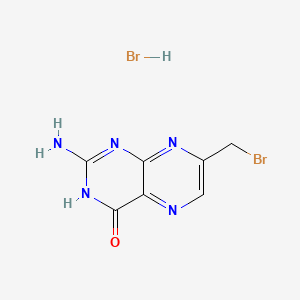

Romifidine-d4 Hydrochloride is a deuterated derivative of Romifidine, primarily used in pharmacokinetic research and biological analysis . It is a hydrochloride salt with the chemical formula C13H18D4ClN3 and a relative molecular mass of 262.78 . Romifidine itself is a veterinary drug utilized as a sedative, mainly in large animals such as horses .

Wissenschaftliche Forschungsanwendungen

Romifidine-d4 Hydrochloride is primarily used in pharmacokinetic research and biological analysis . Its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Romifidine in various conditions.

Biology: Employed in biological assays to understand the interaction of Romifidine with biological systems.

Medicine: Utilized in veterinary medicine research to study the pharmacokinetics and pharmacodynamics of Romifidine.

Industry: Used in the production of stable isotope-labeled compounds for research and development purposes.

Wirkmechanismus

Target of Action

Romifidine-d4 Hydrochloride, a deuterium-labeled variant of Romifidine, primarily targets the α2-adrenergic receptor subtype . This receptor plays a crucial role in the central nervous system, mediating a wide range of physiological effects such as sedation, analgesia, and decreased sympathetic outflow .

Mode of Action

Romifidine-d4 Hydrochloride acts as an agonist at the α2-adrenergic receptor . By binding to this receptor, it mimics the action of natural neurotransmitters and triggers a response, leading to a decrease in neurotransmitter release. This results in sedative and analgesic effects .

Biochemical Pathways

Its action on the α2-adrenergic receptor is known to influence several downstream effects, including a decrease in camp production, inhibition of calcium channels, and activation of inwardly rectifying potassium channels . These changes contribute to the overall sedative and analgesic effects of the drug.

Pharmacokinetics

Studies on romifidine have shown that it has a long terminal elimination half-life This suggests that the drug is slowly eliminated from the body, which could contribute to its long-lasting effects

Result of Action

The primary result of Romifidine-d4 Hydrochloride’s action is sedation and analgesia , particularly in large animals like horses . It has been observed to cause a significant reduction in heart rate and cardiac index, and an increase in mean arterial pressure . The decline in cardiovascular and sedative effects correlates with the decline in plasma Romifidine concentration .

Action Environment

The action of Romifidine-d4 Hydrochloride can be influenced by various environmental factors, although specific details are not fully known. Factors such as the animal’s health status, age, and concurrent medications can potentially affect the drug’s action, efficacy, and stability. It’s also worth noting that Romifidine is often used alongside other sedative or analgesic drugs such as ketamine or butorphanol , which can also influence its effects.

Biochemische Analyse

Biochemical Properties

Romifidine-d4 Hydrochloride interacts with the α2 adrenergic receptor subtype . It acts as an agonist at this receptor, meaning it binds to the receptor and activates it . The nature of these interactions is such that Romifidine-d4 Hydrochloride can influence biochemical reactions within the body .

Cellular Effects

Romifidine-d4 Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways

Molecular Mechanism

Romifidine-d4 Hydrochloride exerts its effects at the molecular level through its interaction with the α2 adrenergic receptor subtype . As an agonist, it binds to this receptor and activates it . This activation can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the effects of Romifidine, the non-deuterated form, can be observed for extended periods in horses .

Dosage Effects in Animal Models

The effects of Romifidine-d4 Hydrochloride can vary with different dosages in animal models . For instance, in horses, the administration of 40 μg/kg IV Romifidine produced a sedate/drowsy appearance for at least 45 minutes .

Metabolic Pathways

Romifidine-d4 Hydrochloride is involved in metabolic pathways related to the α2 adrenergic receptor

Vorbereitungsmethoden

The preparation of Romifidine-d4 Hydrochloride involves synthesizing the deuterated derivative of Romifidine and then reacting it with hydrochloric acid to obtain the hydrochloride salt . The specific preparation method may vary depending on the experimental conditions or research purposes and needs to be adjusted accordingly .

Analyse Chemischer Reaktionen

Romifidine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Romifidine-d4 Hydrochloride is similar to other alpha-2 adrenergic receptor agonists, such as:

Clonidine: Used in human medicine for hypertension and attention deficit hyperactivity disorder.

Dexmedetomidine: Used as a sedative in intensive care settings.

Xylazine: Used as a sedative and analgesic in veterinary medicine.

Romifidine-d4 Hydrochloride is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies and biological analysis .

Eigenschaften

CAS-Nummer |

1329834-57-2 |

|---|---|

Molekularformel |

C9H10BrClFN3 |

Molekulargewicht |

298.577 |

IUPAC-Name |

N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |

InChI-Schlüssel |

SDXVSIWCVTYYQN-HGFPCDIYSA-N |

SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |

Synonyme |

N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)